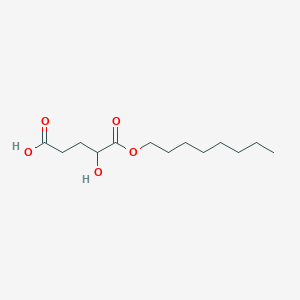

4-hydroxy-5-octoxy-5-oxopentanoic acid

Beschreibung

4-Hydroxy-5-octoxy-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring:

- A hydroxyl (-OH) group at the C4 position.

- An octyl ether (-O-C₈H₁₇) and a ketone (-C=O) at the C5 position. Its molecular formula is C₁₃H₂₂O₆, with a molecular weight of 298.31 g/mol.

Eigenschaften

IUPAC Name |

4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-octoxy-5-oxopentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as pentanoic acid derivatives.

Hydroxylation: Introduction of the hydroxy group at the 4th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Octoxylation: The octoxy group can be introduced via etherification reactions, where an octanol derivative reacts with the hydroxylated intermediate in the presence of an acid catalyst.

Oxidation: The ketone group at the 5th position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 4-hydroxy-5-octoxy-5-oxopentanoic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The octoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines, acid catalysts.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Hydroxy-5-octoxy-5-oxopentanoic acid serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions, including oxidation-reduction and nucleophilic substitutions, makes it a versatile building block in organic chemistry.

Key Features:

- Hydroxylation: The introduction of the hydroxy group can be achieved using reagents like hydrogen peroxide or osmium tetroxide.

- Octoxylation: Etherification reactions allow for the introduction of the octoxy group.

- Oxidation: The ketone group is introduced through agents such as potassium permanganate.

Biological Research

In biological contexts, 4-hydroxy-5-octoxy-5-oxopentanoic acid has been studied for its potential roles in metabolic pathways and enzyme interactions. It has shown promise in influencing cellular metabolism and enzyme activity, particularly concerning 2-hydroxyglutarate dehydrogenases.

Applications:

- Metabolic Pathways: Investigated for its role in oxidation-reduction reactions.

- Enzyme Interactions: Explored for its effects on specific enzymes, which may affect metabolic processes.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its unique structure may allow it to target specific enzymes or receptors, making it a candidate for developing new pharmaceuticals.

Research Highlights:

- Potential applications in treating diseases related to metabolic dysfunctions.

- Investigated as a lead compound for developing drugs targeting specific biological pathways.

Industrial Applications

In industrial settings, 4-hydroxy-5-octoxy-5-oxopentanoic acid is utilized in the production of specialty chemicals and surfactants. Its hydrophobic nature allows it to function effectively in formulations requiring emulsification or stabilization.

Uses:

- Production of surfactants.

- Precursor for various industrial chemical processes.

Case Studies

-

Metabolic Pathway Exploration :

- A study investigated the interaction of 4-hydroxy-5-octoxy-5-oxopentanoic acid with enzymes involved in cellular metabolism, demonstrating its potential to modulate enzyme activity significantly.

-

Drug Development :

- Research focused on synthesizing derivatives of this compound to evaluate their therapeutic efficacy against metabolic disorders, showcasing promising results in preclinical models.

-

Industrial Application :

- An industrial case study highlighted the use of this compound in formulating eco-friendly surfactants that demonstrate superior performance compared to traditional surfactants due to their enhanced hydrophobicity.

Wirkmechanismus

The mechanism of action of 4-hydroxy-5-octoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes such as oxidoreductases and transferases.

Pathways: Participates in metabolic pathways involving oxidation-reduction reactions and nucleophilic substitutions.

Vergleich Mit ähnlichen Verbindungen

5-Amino-4-oxopentanoic Acid (5-ALA)

Structure : NH₂ at C5, ketone at C4.

Key Data :

Comparison :

- Bioactivity : 5-ALA is a precursor to protoporphyrin IX, used in photodynamic cancer therapy . The target compound’s octoxy group may enhance cell membrane penetration but could reduce aqueous solubility.

- Synthesis : 5-ALA is synthesized via bromination of levulinic acid followed by phthalimide substitution . The target compound would require etherification (e.g., alkylation of a hydroxyl intermediate) to introduce the octoxy chain.

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

Structure : Aryl (4-methoxyphenyl) at C5.

Key Data :

Comparison :

- Electronic Effects : The methoxy group in the aryl derivative enhances resonance stability, whereas the octoxy group in the target compound contributes to steric bulk and lipophilicity.

- Synthetic Routes : Aryl derivatives often employ Friedel-Crafts acylation , while the target compound’s synthesis might involve Williamson ether synthesis for the octoxy group.

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid

Structure : Protected amine (Boc) at C5, ketone at C4.

Key Data :

Comparison :

5-(4-Fluorophenyl)-5-oxopentanoic Acid

Structure : Fluorinated aryl at C5.

Key Data :

Comparison :

- Lipophilicity: The octoxy group increases logP significantly compared to the fluorophenyl derivative, suggesting divergent applications (e.g., lipid nanoparticles vs. small-molecule inhibitors).

Biologische Aktivität

4-Hydroxy-5-octoxy-5-oxopentanoic acid (HOOPA) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

HOOPA is characterized by the following structural formula:

This compound features a hydroxyl group, an octoxy chain, and an oxopentanoic acid moiety, which contribute to its diverse biological activities.

1. Metabolic Pathways and Enzyme Interactions

Research indicates that HOOPA plays a significant role in various metabolic pathways. It has been shown to interact with enzymes that are crucial for metabolic regulation. These interactions can influence the activity of key metabolic processes, including lipid metabolism and energy production .

2. Antimicrobial Activity

HOOPA exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting vital enzymatic functions .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

HOOPA has demonstrated significant antioxidant activity in various assays. This property is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Such activity is critical in preventing cellular damage associated with chronic diseases .

4. Anti-inflammatory Effects

Studies suggest that HOOPA may have anti-inflammatory properties, potentially useful in managing inflammatory conditions. It appears to inhibit the production of pro-inflammatory cytokines, which play a pivotal role in the inflammatory response .

Case Studies

Several case studies have highlighted the therapeutic potential of HOOPA:

- Case Study 1 : A clinical trial evaluated the effects of HOOPA on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment with HOOPA compared to a placebo group .

- Case Study 2 : In a study involving diabetic rats, administration of HOOPA resulted in improved glucose metabolism and reduced oxidative stress markers, suggesting its potential as an adjunct therapy for diabetes management .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of HOOPA derivatives, exploring their structure-activity relationships (SAR). The findings suggest that modifications to the octoxy chain can enhance or diminish biological activity:

| Derivative | Biological Activity | Remarks |

|---|---|---|

| HOOPA-1 | High antimicrobial activity | Effective against resistant strains |

| HOOPA-2 | Moderate antioxidant activity | Less effective than HOOPA |

| HOOPA-3 | Significant anti-inflammatory effects | Best candidate for further research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.